1-Bromo-3-chloro-5-isocyanatobenzene
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Overview
Description
1-Bromo-3-chloro-5-isocyanatobenzene is an organic compound with the molecular formula C7H3BrClNO It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and isocyanate groups at the 1, 3, and 5 positions, respectively
Preparation Methods
The synthesis of 1-Bromo-3-chloro-5-isocyanatobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 3-chloro-5-isocyanatobenzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction conditions must be carefully controlled to ensure selective substitution at the desired position on the benzene ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Bromo-3-chloro-5-isocyanatobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines to form urea derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 1-methoxy-3-chloro-5-isocyanatobenzene.
Scientific Research Applications
1-Bromo-3-chloro-5-isocyanatobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block for designing new compounds.
Biology and Medicine: The compound can be used to modify biomolecules, such as proteins, through the isocyanate group. This allows for the study of protein function and interactions.
Industry: It is used in the production of specialty chemicals, including pharmaceuticals and agrochemicals. Its reactivity makes it suitable for creating compounds with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-chloro-5-isocyanatobenzene depends on the specific reaction it undergoes. In nucleophilic aromatic substitution reactions, the electron-withdrawing effects of the bromine and chlorine atoms stabilize the intermediate, facilitating the substitution process . The isocyanate group can react with nucleophiles to form stable urea derivatives, which can further participate in various biochemical processes.
Comparison with Similar Compounds
1-Bromo-3-chloro-5-isocyanatobenzene can be compared with other similar compounds, such as:
1-Bromo-3-chloro-5-fluorobenzene: This compound has a fluorine atom instead of an isocyanate group.
1-Bromo-3-chloro-5-nitrobenzene: The nitro group is a strong electron-withdrawing group, making this compound more reactive in electrophilic aromatic substitution reactions.
1-Bromo-3-chloro-5-methylbenzene: The methyl group is an electron-donating group, which affects the compound’s reactivity differently compared to the isocyanate group.
The uniqueness of this compound lies in its combination of substituents, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
Molecular Formula |
C7H3BrClNO |
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Molecular Weight |
232.46 g/mol |
IUPAC Name |
1-bromo-3-chloro-5-isocyanatobenzene |
InChI |
InChI=1S/C7H3BrClNO/c8-5-1-6(9)3-7(2-5)10-4-11/h1-3H |
InChI Key |
IMMBDUVSAWYRFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)N=C=O |
Origin of Product |
United States |
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